Twik-1/trek-1-IN-1
Description
Overview of Two-Pore Domain Potassium (K2P) Channels
Two-pore domain potassium (K2P) channels are a distinct family of potassium channels that play a crucial role in setting the resting membrane potential and regulating cellular excitability. nih.gov Structurally unique, each K2P channel subunit possesses four transmembrane domains and two pore-forming (P) loops. nih.govguidetopharmacology.org Two of these subunits dimerize to form a functional channel with a central potassium-selective pore. guidetopharmacology.orgwikipedia.org Unlike voltage-gated potassium channels, the activity of K2P channels is largely independent of membrane voltage changes under physiological conditions. guidetopharmacology.org Instead, they function as "leak" channels, allowing a steady outward flow of potassium ions, which helps to stabilize the cell membrane potential below the threshold for firing action potentials. ucsf.eduox.ac.uk
The human genome contains 15 genes encoding K2P channels. guidetopharmacology.orgox.ac.uk These channels are subject to regulation by a wide array of physical and chemical stimuli, including mechanical stretch, temperature, pH, lipids, and neurotransmitters. nih.govguidetopharmacology.orgdfg.de Their widespread distribution throughout various tissues, including the brain, heart, and immune system, underscores their importance in a multitude of physiological processes. ucsf.educellphysiolbiochem.com These processes include neuroprotection, pain perception, anesthesia, and the regulation of cardiac rhythm and blood pressure. ucsf.edudfg.de Consequently, K2P channels have emerged as promising therapeutic targets for a range of conditions such as cardiac arrhythmias, hypertension, and neurological disorders. nih.govucsf.eduox.ac.uk
The 15 members of the K2P channel family are categorized into six subfamilies based on sequence homology and functional properties: TWIK, TREK, TASK, TALK, THIK, and TRESK. ox.ac.ukmdpi.comnih.gov
TWIK Subfamily: The TWIK (Tandem of P domains in a Weakly Inward rectifying K+ channel) subfamily was the first to be identified. ucsf.edu TWIK-1, the founding member, is known to be regulated by intracellular pH and protein kinase C. physiology.org
TREK Subfamily: The TREK (TWIK-related K+ channel) subfamily includes TREK-1, TREK-2, and TRAAK. mdpi.com These channels are notable for their sensitivity to mechanical and thermal stimuli. mdpi.com TREK-1, for instance, is activated by membrane stretch, heat, and intracellular acidosis. wikipedia.org
The Chemical Compound: TWIK-1/TREK-1-IN-1
This compound (also referred to as compound 2a) has been identified as an inhibitor of the TREK-1 potassium channel. medchemexpress.cominvivochem.com TREK-1 can form both homodimers (composed of two TREK-1 subunits) and heterodimers with TWIK-1 subunits (TWIK-1/TREK-1). medchemexpress.comtargetmol.com The formation of the TWIK-1/TREK-1 heterodimer is facilitated by a disulfide bridge. researchgate.net Research has shown that this compound targets both the TREK-1 homodimer and the TWIK-1/TREK-1 heterodimer, making it a significant tool for studying the function of these specific channel configurations. medchemexpress.comtargetmol.com The inhibition of these channels, particularly the TWIK-1/TREK-1 heterodimer, has been linked to potential antidepressant effects. nih.gov
The inhibitory activity of this compound and related compounds has been quantified through in vitro assays, primarily by determining their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound (compound 2a) are highlighted in research focusing on its potent effects, detailed comparative IC50s are more extensively reported for a related compound, TWIK-1/TREK-1-IN-3. nih.gov
For TWIK-1/TREK-1-IN-3 , the IC50 values are:
Structure
3D Structure
Properties
Molecular Formula |
C21H24F3NO3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[(2R)-2-hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C21H24F3NO3/c22-21(23,24)17-6-8-19(9-7-17)28-15-18(26)14-25-12-10-20(27,11-13-25)16-4-2-1-3-5-16/h1-9,18,26-27H,10-15H2/t18-/m1/s1 |
InChI Key |
KCWGFZJFASQMQC-GOSISDBHSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C[C@H](COC3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC(COC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Twik 1/trek 1 Function
Ion Permeation and Gating Properties
The primary function of the TWIK-1/TREK-1 channel is to permit the flow of potassium ions across the plasma membrane. This process is defined by its basal conductance and its rectification properties, which together determine the channel's influence on the membrane potential.
Both TWIK-1 and TREK-1 channels are key contributors to the passive potassium conductance observed in astrocytes, which is fundamental for maintaining their hyperpolarized resting membrane potential. yale.edu In heterologous expression systems, these channels exhibit a characteristic basal or "leak" potassium current. nih.govmdpi.com The formation of a heterodimer between TWIK-1 and TREK-1 subunits, through a disulfide bridge, is considered a critical step for the proper trafficking of the channel to the cell surface and its subsequent contribution to the passive conductance in astrocytes. researchgate.net
| Cell Type | Condition | Current Density (pA/pF) |
|---|---|---|
| HEK293T cells expressing TREK-1 | With xPLD2 | 24.0 ± 4.2 |
| HEK293T cells expressing TREK-1 | Without xPLD2 | 16.9 ± 4.3 |
Rectification describes the voltage-dependent facilitation or inhibition of ion flow through a channel, leading to a non-linear relationship between current and voltage. When studied individually, TWIK-1 and TREK-1 channels display distinct rectification profiles.
TWIK-1 channels, when expressed in isolation, are reported to conduct weakly inward rectifying currents. yale.edu In contrast, TREK-1 channels characteristically mediate outwardly rectifying currents. yale.eduelifesciences.org However, under certain quasi-physiological ionic conditions, TWIK-1 can exhibit a nearly linear current-voltage (I-V) relationship, allowing for significant potassium flux in both inward and outward directions. frontiersin.org The ionic environment can also modulate these properties; for example, in the presence of extracellular cesium ions (Cs+), TWIK-1 channels show strong outward rectification, a departure from their linear conductance in the presence of potassium. yale.edu
| Channel Subunit | Primary Rectification Characteristic |
|---|---|
| TWIK-1 | Weakly inward rectifying or linear |
| TREK-1 | Outwardly rectifying |
Modulation of Channel Activity
The activity of the TWIK-1/TREK-1 channel is not constant but is dynamically regulated by external biophysical cues, allowing cells to adapt their membrane potential in response to environmental changes.
The TREK-1 channel is notably thermosensitive, functioning as a heat-activated potassium channel. nih.gov Its activity shows a marked increase as the temperature rises, with a significant response observed over a broad physiological range from approximately 14°C to over 40°C. yale.edu The sensitivity of TREK-1 to temperature changes is considerably greater than that of other K2P channels, such as TASK-1. For instance, a 10°C increase in temperature can lead to an approximately seven-fold amplification of the TREK-1 current. nih.gov The channel exhibits its highest sensitivity to temperature fluctuations within the normal physiological range of 32°C to 37°C, where the current amplitude increases by about 0.9-fold for each degree Celsius rise in temperature. nih.govresearchgate.net This positions TREK-1 as a key sensor of subtle changes in body temperature. The C-terminal domain of the TREK-1 protein is thought to be the principal region responsible for this temperature-sensing capability. frontiersin.org
| Temperature Range (°C) | Fold Increase in Current per 10°C Rise | Range of Maximal Sensitivity (°C) |
|---|---|---|
| 14 - 42 | ~7 | 32 - 37 |
The TWIK-1/TREK-1 channel is also responsive to changes in cell volume and the osmolarity of the extracellular environment. Exposure of cells to hypo-osmotic conditions, which induces cell swelling, results in the activation of TREK-1 channels. nih.gov Conversely, an increase in extracellular osmolarity (hyperosmolarity) can counteract and reverse the heat-induced activation of TREK-1. nih.gov This demonstrates the mechanosensitive nature of the TREK-1 channel, enabling it to respond to alterations in membrane tension that occur during changes in cell volume. This property is vital for the channel's involvement in the process of regulatory volume decrease, a fundamental cellular homeostatic mechanism.
Biophysical Stimuli
Mechanical Force/Stretch-Activation Mechanisms
The TWIK-related K+ channel subtype 1 (TREK-1) is a mechanosensitive ion channel that plays a critical role in converting physical force into biological signals. nih.govmiami.edu Its activation by mechanical stimuli is a complex process involving the enzyme phospholipase D2 (PLD2) and the spatial organization of lipids within the cell membrane. nih.govmiami.edu
Mechanical force, such as shear or stretch, deforms the plasma membrane, leading to a redistribution of both TREK-1 and its associated enzyme, PLD2. nih.govnih.gov This force disrupts ordered lipid clusters rich in ganglioside GM1 and cholesterol, causing a complex of TREK-1 and PLD2 to move into proximity with phosphatidylinositol 4,5-bisphosphate (PIP2) clusters. nih.govmiami.edu The interaction with PIP2 activates PLD2, which in turn produces the second messenger phosphatidic acid (PA). nih.gov It is this localized production of PA that gates the TREK-1 channel, leading to its opening. nih.gov
The C-terminus of TREK-1 is essential for this mechanosensitivity as it is the binding site for PLD2. nih.gov Studies have shown that the catalytic activity of PLD2 is indispensable for mechanically evoked TREK-1 currents in cellular membranes. nih.gov Furthermore, the levels of membrane cholesterol, often regulated by astrocytes in the nervous system, influence this process by modulating the association of TREK-1 with inhibitory GM1 lipid clusters. nih.gov
| Component | Role in Mechanical Activation | Key Findings |
| TREK-1 | Mechanosensitive ion channel | Activated by membrane stretch and shear force. nih.govnih.gov |
| PLD2 | Enzyme partner of TREK-1 | Binds to the C-terminus of TREK-1 and is activated by mechanical force. nih.gov |
| Phosphatidic Acid (PA) | Second messenger | Produced by activated PLD2; directly gates and opens the TREK-1 channel. nih.gov |
| GM1/Cholesterol Clusters | Inhibitory lipid nanodomains | Sequester the TREK-1/PLD2 complex in the absence of mechanical force. nih.gov |
| PIP2 Clusters | Activating lipid nanodomains | Association with the TREK-1/PLD2 complex activates PLD2. nih.gov |
Chemical and Pharmacological Modulators
pH Sensitivity and Ion Selectivity Switching (K+ to Na+ Permeability)
Extracellular pH exerts a significant regulatory influence on the function of TWIK-1 and TREK-1 channels. While TREK-1 is largely resistant to changes in extracellular pH, TWIK-1 demonstrates moderate sensitivity. mdpi.com Lowering the extracellular pH from 7.4 to 6.0 results in an approximately 50% inhibition of whole-cell currents through TWIK-1 channels. mdpi.com
A remarkable feature of certain acid-sensitive K2P channels, including TWIK-1, is their ability to switch ion selectivity in response to extracellular acidification. embopress.orgnih.gov At neutral pH, TWIK-1 is selective for potassium ions (K+). However, under acidic conditions, it becomes permeable to sodium ions (Na+). nih.gov This shift in ion selectivity leads to a depolarization of the cell membrane, as the influx of Na+ opposes the efflux of K+. nih.gov This dynamic change in permeability suggests that the physiological role of these channels can be profoundly altered by the local pH environment. embopress.org This property is particularly relevant in microenvironments where pH can fluctuate, such as in the vicinity of tumors or during ischemia. bohrium.com
| Channel | Response to Extracellular Acidification (pH 6.0) | Ion Selectivity Change |
| TWIK-1 | Moderately inhibited (~50% reduction in current) mdpi.com | Becomes permeable to Na+ nih.gov |
| TREK-1 | Resistant to inhibition mdpi.com | No significant change reported |
Neurotransmitter and Hormone Influence (e.g., estrogen, melatonin)
The activity of TREK-1 channels is subject to modulation by various neurotransmitters and hormones, underscoring their role in integrating diverse physiological signals.
Estrogen: The hormone 17β-estradiol has been shown to potentiate the activity of TREK-1 channels. nih.gov This effect is mediated through the G protein-coupled estrogen receptor (GPER) and involves a rapid, non-genomic signaling pathway. nih.gov The potentiation is sensitive to pertussis toxin, indicating the involvement of Gβγ subunits. nih.gov The signaling cascade also involves protein phosphatases, which, in conjunction with a reduced activity of the cAMP-PKA pathway, leads to the dephosphorylation of the TREK-1 channel at serine residues 315 and 348 in its C-terminal domain. nih.gov This dephosphorylation increases the channel's opening probability. nih.gov
Melatonin: The function and expression of TREK-1 channels are influenced by photoperiod, a process that requires melatonin signaling through the melatonin receptor 1 (MT-1). nih.gov This regulation has been observed in the dorsal raphe serotonergic neurons, suggesting a role for TREK-1 in the circadian and seasonal modulation of mood and behavior. nih.gov The absence of a functional melatonin pathway prevents the photoperiod-dependent regulation of TREK-1. nih.gov
General Anesthetic Modulation
Volatile general anesthetics are known to activate TREK-1 channels, and this interaction is considered a significant part of their mechanism of action. oup.comnih.govelifesciences.org The potentiation of TREK-1 by anesthetics such as isoflurane leads to hyperpolarization of neurons, thereby reducing their excitability. frontiersin.org Studies using mice with a disrupted TREK-1 gene have demonstrated resistance to the effects of volatile anesthetics, confirming the importance of this channel in anesthesia. oup.comelifesciences.org
Recent research has identified a specific binding site for a photoaffinity analog of isoflurane on the TREK-1 channel. nih.gov This binding site is located in a region involving transmembrane segments TM2, TM3, and TM4, and contains residues that are also involved in the modulation of the channel by heat and mechanical stretch. nih.gov The anesthetic insensitivity of the related channel TRAAK, despite its structural homology to TREK-1, has been instrumental in delineating the key residues responsible for anesthetic binding and modulation. nih.gov
Protein-Protein Interactions and Regulatory Complexes
The function and cellular localization of TREK-1 channels are tightly regulated through interactions with a variety of partner proteins, which assemble into dynamic regulatory complexes. These interactions are crucial for integrating TREK-1 into broader cellular signaling networks.
A key interacting partner is the A-kinase-anchoring protein 150 (AKAP150) . mdpi.comelifesciences.org AKAP150 is a scaffolding protein that brings TREK-1 into close proximity with signaling molecules such as protein kinase A (PKA), protein kinase C (PKC), and protein phosphatase 2B. mdpi.com The binding of AKAP150 to a regulatory domain in the C-terminus of TREK-1 converts the channel into a constitutively open leak channel. elifesciences.org This interaction also modifies the channel's regulation by G-protein-coupled receptors. elifesciences.org
Another important regulatory protein is the microtubule-associated protein 2 (Mtap2) . mdpi.comelifesciences.org Mtap2 interacts with both TREK-1 and TREK-2 and enhances their surface expression and current density by linking the channels to the microtubule cytoskeleton. elifesciences.org The binding sites for AKAP150 and Mtap2 on TREK-1 are distinct, allowing for their simultaneous interaction and cumulative effects on channel trafficking and activity. elifesciences.org In neurons, TREK-1, AKAP150, and Mtap2 are all found in postsynaptic densities, suggesting a role in synaptic function. elifesciences.org
Furthermore, TREK family members, including TREK-1, TREK-2, and TRAAK, can form heterodimeric channels . mdpi.com These heterodimers exhibit unique electrophysiological and pharmacological properties that are distinct from their respective homodimers. mdpi.com This ability to form heterodimers significantly increases the functional diversity of K2P channels in the nervous system, allowing for fine-tuning of neuronal excitability in response to various stimuli. mdpi.com The coexpression of different TREK/TRAAK subunits in various brain regions suggests that heterodimerization is a physiologically relevant mechanism for generating channel diversity. mdpi.com
| Interacting Protein | Function | Effect on TREK-1 |
| AKAP150 | Scaffolding protein | Converts TREK-1 into a leak channel; modulates regulation by GPCRs. elifesciences.org |
| Mtap2 | Microtubule-associated protein | Enhances surface expression and current density. elifesciences.org |
| TREK/TRAAK subunits | Channel subunits | Form heterodimeric channels with unique properties. mdpi.com |
Phospholipase D2 (PLD2) Association and Mechanosensitivity
The TWIK-related K+ channel subtype 1 (TREK-1) is a mechanosensitive ion channel, and its activation by physical force is closely linked to its interaction with Phospholipase D2 (PLD2). mdpi.comelifesciences.orgelifesciences.org PLD2 is a mechanosensitive enzyme that, upon activation by mechanical stimuli such as membrane stretch, produces the second messenger phosphatidic acid (PA). mdpi.comelifesciences.org
Research has shown that mechanical force can induce the disruption of ordered lipid domains in the plasma membrane, leading to the activation of PLD2. researchgate.net This, in turn, generates PA in the vicinity of the TREK-1 channel. PA then directly gates the channel, leading to an outward potassium current. mdpi.comelifesciences.org The enzyme PLD2 directly interacts with the C-terminus of TREK-1, forming a complex that is crucial for this mechanotransduction pathway. elifesciences.orgelifesciences.org The co-expression of a catalytically inactive form of PLD2 has been demonstrated to inhibit the stretch-induced currents of TREK-1, highlighting the essential role of PLD2's enzymatic activity in this process. mdpi.comelifesciences.org
Furthermore, the lipid environment of the cell membrane, particularly the presence of cholesterol and GM1 gangliosides, plays a regulatory role. mdpi.com Cholesterol can promote the clustering of TREK-1 with GM1 lipids, which is associated with an inhibition of channel activity. mdpi.comelifesciences.org Depletion of cholesterol has been observed to release TREK-1 from these inhibitory clusters. mdpi.com
Table 1: Key Findings on PLD2 and TREK-1 Interaction
| Finding | Experimental Observation | Reference |
| Direct Interaction | PLD2 directly interacts with the C-terminus of TREK-1. | elifesciences.orgelifesciences.org |
| Mechanosensitivity | Mechanical force activates PLD2, which in turn activates TREK-1 through the production of phosphatidic acid (PA). | mdpi.comelifesciences.orgresearchgate.net |
| Inhibition of Stretch Currents | Co-expression of catalytically inactive PLD2 inhibits TREK-1 stretch currents. | mdpi.comelifesciences.org |
| Role of Cholesterol | Cellular uptake of cholesterol inhibits TREK-1 currents, while its depletion has the opposite effect. | mdpi.com |
Microtubule Associated Protein 2 (Mtap2) Interaction
The microtubule-associated protein 2 (Mtap2) is another key interaction partner of TREK-1 and the related TREK-2 channel. This interaction plays a significant role in regulating the surface expression and current density of these channels. Mtap2 has been identified as a constituent of native TREK channels in the brain.
The binding of Mtap2 to TREK-1 enhances the channel's surface expression, leading to an increased current density. nih.gov This effect is dependent on the ability of Mtap2 to bind to microtubules, suggesting a role for the microtubular network in the trafficking of TREK-1 channels to the plasma membrane. nih.gov The interaction between Mtap2 and TREK-1 is specific, as it is not observed with other, less closely related K2P channels. nih.gov
Interestingly, the binding site for Mtap2 on TREK-1 is distinct from that of another important regulatory protein, the A-kinase anchoring protein AKAP150. This allows for the simultaneous interaction of both proteins with the channel. nih.gov The effects of Mtap2 on channel expression and AKAP150 on channel regulation are cumulative. In neurons, TREK-1, Mtap2, and AKAP150 have been found to co-localize in postsynaptic dense bodies, suggesting their involvement in a complex regulatory network that fine-tunes channel trafficking and function at the synapse. nih.gov
Table 2: Mtap2 Interaction with TREK-1
| Aspect | Description | Reference |
| Effect of Interaction | Enhances surface expression and current density of TREK-1 and TREK-2. | nih.gov |
| Mechanism | Relies on the binding of Mtap2 to microtubules, suggesting a role in channel trafficking. | nih.gov |
| Specificity | The effect is specific to TREK-1 and TREK-2 channels. | nih.gov |
| Co-localization | TREK-1, Mtap2, and AKAP150 are detected together in postsynaptic dense bodies in neurons. | nih.gov |
G-Protein Coupled Receptor (GPCR) Signaling and Gβγ Subunit Involvement (e.g., CB1 activation)
The function of TWIK-1/TREK-1 channels is modulated by G-protein coupled receptor (GPCR) signaling. In astrocytes, the heterodimer of TWIK-1 and TREK-1 is involved in cannabinoid-induced glutamate (B1630785) release. cellphysiolbiochem.com This process is initiated by the activation of Gαi-protein coupled receptors, such as the cannabinoid receptor 1 (CB1). cellphysiolbiochem.com
Upon activation of the CB1 receptor, the heterotrimeric G-protein dissociates into its Gαi and Gβγ subunits. researchgate.netmdpi.com The Gβγ subunits then directly interact with the TREK-1 subunit of the heterodimeric channel. cellphysiolbiochem.com This interaction is a key step in triggering glutamate release from astrocytes, a process that notably does not rely on the classical exocytotic machinery involving SNARE proteins. cellphysiolbiochem.com
While the direct activation of TREK-1 by Gβγ subunits has been established in the context of glutamate release, the broader implications of GPCR signaling on channel activity are also under investigation. For instance, cannabidiol (CBD), a non-psychoactive cannabinoid, has been shown to be a potent inhibitor of mechanosensitive K2P channels, including TREK-1. nih.gov A cryo-EM structure has revealed that CBD binds within the intracellular cavity of the TREK-1 channel, sterically blocking the passage of ions. nih.gov This suggests that cannabinoids can modulate channel activity through direct binding, in addition to the G-protein mediated pathway.
Table 3: GPCR Signaling and TWIK-1/TREK-1
| Signaling Component | Role in TWIK-1/TREK-1 Function | Reference |
| GPCR Activation (e.g., CB1) | Initiates a signaling cascade that modulates channel activity. | cellphysiolbiochem.com |
| Gβγ Subunits | Directly interact with the TREK-1 subunit to mediate downstream effects, such as glutamate release in astrocytes. | cellphysiolbiochem.com |
| Cannabidiol (CBD) | Acts as a direct inhibitor by binding to the intracellular cavity of the TREK-1 channel. | nih.gov |
SUMOylation and its Functional Implications
The role of SUMOylation, a post-translational modification involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, in the regulation of TWIK-1 has been a subject of debate. It was initially proposed that TWIK-1 channels are silenced by SUMOylation at a specific lysine residue, K274. nih.govnih.gov According to this model, the mutation of this residue to glutamic acid (K274E) would prevent SUMOylation, leading to a significant increase in channel current. nih.govnih.gov
However, subsequent research has cast doubt on this hypothesis. mdpi.compnas.org Studies have failed to find biochemical evidence of TWIK-1 SUMOylation. pnas.org Furthermore, it was demonstrated that a conservative mutation of lysine to arginine at the same position (K274R), which would also prevent SUMOylation but preserve the positive charge, did not result in an increase in current. pnas.org This suggests that the effect of the K274E mutation is more likely due to a charge effect rather than the inhibition of SUMOylation. pnas.org The introduction of a negative charge at this position appears to be the critical factor for the observed increase in channel activity. pnas.org
Therefore, the prevailing view is that SUMOylation is not the primary mechanism for the silencing of TWIK-1 channels. pnas.org Instead, the low levels of current typically observed with wild-type TWIK-1 are attributed to other factors, such as its rapid retrieval from the cell surface. nih.gov
Table 4: The Controversy of TWIK-1 SUMOylation
| Aspect | Initial Hypothesis | Contradictory Evidence | Current Understanding | Reference |
| Mechanism of Silencing | Silenced by SUMOylation at lysine 274 (K274). | No biochemical evidence of SUMOylation. The K274R mutation does not increase current. | Silencing is likely not due to SUMOylation. | mdpi.comnih.govpnas.org |
| Effect of K274E Mutation | Prevents SUMOylation, leading to increased current. | The increase in current is likely due to a charge effect. | The introduction of a negative charge at this position enhances channel activity. | pnas.orgnih.gov |
NHERF-1 Interaction
The Na+/H+ exchange regulator-1 (NHERF-1) has been identified as a novel and key interaction partner for the TWIK-1/TREK-1 heterodimeric channels, particularly in astrocytes. elifesciences.orgresearchgate.netnih.gov NHERF-1 is a scaffolding protein that plays a crucial role in regulating the surface expression and activity of these channels. elifesciences.orgresearchgate.netnih.gov
Endogenous NHERF-1 has been shown to bind to TWIK-1/TREK-1 in hippocampal cultured astrocytes. elifesciences.orgresearchgate.netnih.gov The interaction between NHERF-1 and the channels has a significant impact on their plasma membrane localization. Overexpression of NHERF-1 leads to an inhibition of the surface expression and activity of TWIK-1/TREK-1 heterodimeric channels. elifesciences.orgresearchgate.netnih.gov Conversely, silencing of NHERF-1 results in an enhanced surface expression and activity of the channels. elifesciences.orgresearchgate.netnih.gov
These findings indicate that NHERF-1 acts as a negative regulator of TWIK-1/TREK-1 channels by controlling their presence at the cell surface. researchgate.net This regulatory mechanism has functional consequences, as demonstrated by the observation that overexpression of NHERF-1 in the hippocampus, which reduces astrocytic passive conductance, increases sensitivity to kainic acid-induced seizures. elifesciences.orgresearchgate.net
Table 5: NHERF-1 as a Regulator of TWIK-1/TREK-1
| Feature | Description | Reference |
| Interaction | NHERF-1 endogenously binds to TWIK-1/TREK-1 heterodimers in astrocytes. | elifesciences.orgresearchgate.netnih.gov |
| Regulatory Role | Acts as a negative regulator of the channels. | researchgate.net |
| Effect on Surface Expression | Overexpression of NHERF-1 inhibits surface expression, while its silencing enhances it. | elifesciences.orgresearchgate.netnih.gov |
| Functional Consequence | Suppression of TREK-1 surface expression by NHERF-1 increases seizure susceptibility. | elifesciences.orgresearchgate.net |
Intracellular Trafficking and Membrane Localization
Endocytosis and Recycling Mechanisms of TWIK-1
TWIK-1 channels exhibit low levels of current at the plasma membrane, a phenomenon that is largely attributed to their rapid and constitutive endocytosis. nih.govpnas.org These channels are internalized from the cell surface through a dynamin-dependent mechanism and are subsequently targeted to the recycling endosomal compartment. nih.govpnas.org In non-polarized cells, TWIK-1 is predominantly found in the pericentriolar recycling compartment, while in polarized epithelial cells, such as those in the kidney proximal tubule, it is localized to the subapical recycling compartment. nih.gov
A di-isoleucine motif located in the cytoplasmic C-terminus of TWIK-1 (I293, I294) has been identified as a critical signal for its rapid endocytosis. nih.gov Mutation of this motif (I293A, I294A) leads to the stabilization of TWIK-1 at the plasma membrane and a corresponding increase in robust channel currents. nih.gov
The trafficking of TWIK-1 is not a one-way process. The channels can be recycled back to the plasma membrane. This recycling process can be influenced by physiological signals. For example, the activation of Gαi-protein coupled receptors, such as the serotoninergic 5-HT1A receptor or the α2A-adrenoreceptor, can promote the stabilization of TWIK-1 at the cell surface, thereby increasing the number of active channels. nih.gov
Table 6: Intracellular Trafficking of TWIK-1
| Process | Key Features | Reference |
| Endocytosis | Rapid, constitutive, and dynamin-dependent. | nih.govpnas.org |
| Endocytic Signal | A di-isoleucine motif (I293, I294) in the C-terminus. | nih.gov |
| Subcellular Localization | Predominantly in the recycling endosomal compartment. | nih.gov |
| Recycling | Can be stabilized at the plasma membrane by Gαi-protein coupled receptor activation. | nih.gov |
Based on a comprehensive review of available scientific literature, there is no specific information detailing the effects of the chemical compound “Twik-1/trek-1-IN-1” on the molecular and cellular mechanisms of TWIK-1/TREK-1 function, specifically concerning plasma membrane expression, intracellular retention, or the factors influencing channel trafficking and surface expression.
Research on "this compound," also identified as compound 2a, has primarily focused on its synthesis and its role as an inhibitor of TREK-1 homodimers and TWIK-1/TREK-1 heterodimers. frontiersin.org Studies have established its inhibitory concentrations and explored its potential as an antidepressant through behavioral models. frontiersin.org
However, the existing body of research does not extend to the specific cellular and molecular mechanisms requested. There is no available data on whether "this compound" influences the trafficking of TWIK-1 or TREK-1 channels to the plasma membrane, their retention within intracellular compartments, or any of the associated regulatory factors. Therefore, the detailed article structure focusing on these aspects cannot be generated based on current scientific knowledge.
Physiological Roles and Functional Significance in Animal Models
Central Nervous System Functionality
Astrocytic Homeostatic Functions
Astrocytes, the most abundant glial cells in the brain, are crucial for maintaining CNS homeostasis. mdpi.com The TWIK-1/TREK-1 heterodimeric potassium channel, a key target of Twik-1/trek-1-IN-1, plays a significant role in several astrocytic functions. mdpi.comresearchgate.net These channels are formed by the association of two-pore domain potassium (K2P) channel family members, TWIK-1 (Tandem of P-domains in a Weak Inwardly-rectifying K+ channel) and TREK-1 (TWIK-related K+ channel). mdpi.comnih.gov
The resting membrane potential (RMP) of astrocytes is significantly more negative than that of neurons, a characteristic vital for their homeostatic functions. researchgate.netnih.gov This hyperpolarized state is largely maintained by a high resting potassium (K+) conductance. frontiersin.org The TWIK-1/TREK-1 heterodimeric channels are key contributors to this background K+ leakage current, which helps stabilize the RMP. mdpi.comnih.gov The main role of TREK-1, as a background K2P channel, is to control cell excitability and keep the membrane potential below the depolarization threshold. frontiersin.orgnih.govresearchgate.net
Studies using gene silencing techniques have demonstrated that the surface expression of TWIK-1 and TREK-1 are interdependent, and together they mediate the astrocytic passive conductance. nih.gov However, some research using TREK-1 single and TWIK-1/TREK-1 double gene knockout mice did not observe significant alterations in the basic electrophysiological properties of hippocampal astrocytes, including RMP. nih.govfrontiersin.orgnih.gov This suggests a complex and potentially compensatory mechanism involving other K+ channels in maintaining the astrocytic RMP. frontiersin.orgnih.gov
Astrocytes are critical for buffering extracellular K+ concentrations, a process essential for preventing neuronal hyperexcitability. mdpi.com The passive conductance mediated by K+ channels is a key feature of mature astrocytes that enables this function. mdpi.comresearchgate.net The TWIK-1/TREK-1 heterodimeric channels are major contributors to this passive conductance. mdpi.comresearchgate.neten-journal.org Deficiency in astrocytic TWIK-1, achieved through cell-type-specific gene silencing, has been shown to decrease the potassium buffering capacity of astrocytes. This leads to an increased susceptibility to seizures induced by kainic acid, highlighting the critical role of these channels in maintaining K+ homeostasis. researchgate.net
Mature astrocytes are characterized by a linear current-voltage (I-V) relationship, often referred to as passive conductance. mdpi.comfrontiersin.orgnih.gov This property is fundamental to their role in K+ homeostasis and neurotransmitter uptake. en-journal.org A significant body of evidence suggests that the heterodimer of TWIK-1 and TREK-1 channels is a primary molecular entity responsible for this passive conductance in hippocampal astrocytes. mdpi.commdpi.comnih.goven-journal.org
The formation of a disulfide-linked heterodimer between TWIK-1 and TREK-1 is reportedly necessary for their trafficking to the cell membrane and their contribution to passive conductance. nih.govfrontiersin.org Pharmacological inhibition of these channels with compounds like spadin (B612297), a TREK-1 inhibitor, has been shown to dramatically reduce astrocytic passive conductance. mdpi.com However, there is some conflicting evidence, as studies on TREK-1 and TWIK-1/TREK-1 double knockout mice did not show alterations in astrocyte passive conductance, suggesting that other K+ channels might also be involved or can compensate for their absence. frontiersin.orgnih.gov
Table 1: Impact of TWIK-1/TREK-1 Modulation on Astrocytic Properties
| Experimental Model | Intervention | Key Finding | Reference |
| Cultured Astrocytes & Hippocampal Slices | Spadin (TREK-1 inhibitor) | Dramatic reduction in astrocytic passive conductance. | mdpi.com |
| Cultured Astrocytes | Gene silencing of TWIK-1 or TREK-1 | Significant reduction in astrocytic passive conductance. | mdpi.com |
| TREK-1 Knockout Mice | Genetic Deletion | No detectable change in astrocyte passive conductance or resting membrane potential. | frontiersin.orgnih.gov |
| TWIK-1/TREK-1 Double Knockout Mice | Genetic Deletion | No detectable change in astrocyte passive conductance or resting membrane potential. | frontiersin.orgnih.gov |
In addition to their role in ion homeostasis, TWIK-1/TREK-1 heterodimeric channels are involved in the release of the neurotransmitter glutamate (B1630785) from astrocytes. mdpi.comnih.goven-journal.org This form of glutamate release is independent of exocytosis and can be triggered by the activation of G-protein coupled receptors (GPCRs) like the cannabinoid receptor 1 (CB1). researchgate.netnih.goven-journal.org The formation of the TWIK-1/TREK-1 heterodimer is essential for this glutamate permeability. en-journal.org Gene silencing of either TWIK-1 or TREK-1 has been shown to inhibit this non-vesicular glutamate release from astrocytes, indicating that the heterodimer is the functional unit. nih.goven-journal.org
Neuronal Excitability and Network Activity
The function of TWIK-1/TREK-1 channels extends beyond astrocytes to directly influence neuronal activity. As background K+ channels, they play a crucial role in setting the resting membrane potential of neurons and thereby controlling their excitability. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.netpatsnap.comembopress.org By increasing K+ efflux, activation of these channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. patsnap.com
Regulation of Neuronal Intrinsic Excitability
The TREK-1 channel, both as a homodimer and as a TWIK-1/TREK-1 heterodimer, functions as a background or "leak" potassium channel. mdpi.commdpi.comuniv-rennes1.fr These channels are open at the resting membrane potential, allowing a constant outward flow of potassium ions (K+), which helps to hyperpolarize the cell membrane and stabilize it below the threshold for firing an action potential. univ-rennes1.frfrontiersin.orgpatsnap.com This function makes them key regulators of a neuron's intrinsic excitability.
Involvement in Neurotransmission Modulation
By altering the fundamental excitability of neurons, inhibitors of TWIK-1/TREK-1 have significant downstream effects on neurotransmission. A primary and well-documented effect of spadin is the enhancement of the serotonin (B10506) (5-HT) system. frontiersin.orgnih.govocl-journal.org Studies have shown that spadin increases the firing rate of serotonergic neurons located in the dorsal raphe nucleus (DRN). windows.netnih.govocl-journal.org This effect is believed to be a key contributor to its antidepressant-like properties. The facilitation of central 5-HT transmission is a common mechanism for many antidepressant strategies. ocl-journal.org The action of spadin on 5-HT neuron firing is dependent on the medial prefrontal cortex (mPFC), indicating a network-level effect. researchgate.net
Beyond the serotonergic system, TWIK-1/TREK-1 channels are also implicated in the modulation of other neurotransmitters. In astrocytes, these heterodimeric channels mediate a form of passive conductance and are involved in the release of glutamate. mdpi.comen-journal.org This suggests that inhibitors could modulate synaptic transmission by influencing glial cell function. Furthermore, TREK-1 channels themselves are regulated by various neurotransmitter systems, including those that utilize Gq protein-coupled receptors and cyclic AMP (cAMP) signaling pathways, placing them at a crossroads of neuronal modulation. embopress.orgnih.gov
Roles in Neurological Models (non-clinical)
The functional consequences of inhibiting TWIK-1/TREK-1 channels have been explored in several non-clinical animal models of neurological and psychiatric conditions.
Models of Pain Perception and Nociception
The TREK-1 channel is highly expressed in small sensory neurons of the dorsal root ganglion (DRG) that are associated with nociception, or pain signaling. embopress.org Its role in pain is complex, as it is involved in sensing multiple types of stimuli (polymodal). embopress.org
Research using knockout mice where the TREK-1 gene has been deleted (mimicking the effect of a perfect inhibitor) has provided key insights. These mice show increased sensitivity to certain painful stimuli. Specifically, they are more sensitive to low-threshold mechanical stimuli and painful heat sensations near the normal threshold of pain. frontiersin.orgembopress.org Furthermore, under inflammatory conditions, TREK-1 knockout mice exhibit exacerbated thermal and mechanical hyperalgesia (an increased response to a stimulus that is normally painful). embopress.org These findings suggest that the TREK-1 channel normally plays an analgesic, or pain-reducing, role by hyperpolarizing sensory neurons and making them less likely to fire. Therefore, inhibiting the channel removes this "brake" on excitability, leading to heightened pain perception in certain contexts. embopress.orgelifesciences.org This has made TREK-1 activators, rather than inhibitors, a target for developing new analgesic drugs. americanelements.commdpi.com
| Model | Key Finding with TREK-1 Inhibition/Deletion | Reference |
|---|---|---|
| Thermal Pain (Heat) | Increased sensitivity; lower firing threshold for polymodal C-fibers. | embopress.org |
| Mechanical Pain | Increased sensitivity to low-threshold mechanical stimuli. | frontiersin.orgembopress.org |
| Inflammatory Pain | Enhanced thermal and mechanical hyperalgesia. | embopress.org |
Models of Ischemia and Neuroprotection
The role of the TREK-1 channel in the context of ischemia (restricted blood flow to the brain) is multifaceted, with studies showing apparently contradictory results depending on the specific experimental model.
In models of global cerebral ischemia , where blood flow to the entire brain is temporarily stopped, the TREK-1 channel appears to be neuroprotective. Studies have shown that mice lacking the TREK-1 gene are significantly more vulnerable to this type of injury, with a much higher mortality rate compared to wild-type mice. frontiersin.orgembopress.orgnih.gov In this context, activators of the channel, such as polyunsaturated fatty acids, are protective, an effect that is lost in the knockout mice. embopress.orgnih.govresearchgate.net The protective mechanism is thought to involve the channel's activation by factors released during ischemia (like arachidonic acid and internal acidosis), which hyperpolarizes neurons and prevents excessive, excitotoxic neuronal firing. embopress.org
Conversely, in models of focal cerebral ischemia (more akin to a typical stroke), TREK-1 inhibition has been shown to be beneficial. In a mouse model of focal ischemia, TREK-1 deficient mice experienced less neuronal death, smaller infarct sizes, and better neurological outcomes. nih.govresearchgate.net Furthermore, specific pharmacological inhibition of TREK-1 in this model also reduced the infarct size and improved function. nih.govresearchgate.net These findings suggest that in the complex environment of a focal stroke, TREK-1 may play a detrimental role, and its inhibition could be a therapeutic strategy. nih.gov
| Ischemia Model | Effect of TREK-1 Inhibition/Deletion | Reference |
|---|---|---|
| Global Cerebral Ischemia | Detrimental (Increased neuronal death and mortality). | frontiersin.orgembopress.orgnih.gov |
| Focal Cerebral Ischemia | Protective (Reduced infarct size and neuronal death). | nih.govresearchgate.net |
Models of Seizure Activity (e.g., Kainic Acid-induced seizures)
Given their role in controlling neuronal excitability, TREK-1 channels are implicated in the pathophysiology of epilepsy. embopress.org Studies using chemical convulsants like kainic acid (KA), a glutamate receptor agonist, demonstrate that TREK-1 plays a protective role against seizures.
Mice deficient in the TREK-1 gene are more susceptible to seizures induced by both kainic acid and pentylenetetrazol. frontiersin.orgembopress.orgnih.gov Following KA administration, these mice show increased expression of c-fos, a marker of neuronal excitability, in hippocampal neurons. frontiersin.org Conversely, activators of TREK-1 have been shown to protect against KA-induced seizures in wild-type animals. frontiersin.org Research has also highlighted the role of astrocytes, where TWIK-1/TREK-1 heterodimers contribute to passive conductance. mdpi.comnih.gov Regulating the surface expression of these channels in astrocytes can modulate seizure susceptibility; for instance, inhibiting their surface expression was found to increase sensitivity to KA-induced seizures. nih.gov Following KA-induced seizures, the expression of TWIK-1 mRNA and protein is upregulated in the hippocampus, suggesting a compensatory response to the hyperexcitable state. mdpi.commdpi.com
Animal Models of Behavioral States (e.g., antidepressant-like effects in rodents, cognition in mice)
Antidepressant-like Effects: The most robust and widely studied effect of TREK-1 inhibition is its potent antidepressant-like activity. Mice with a genetic deletion of the TREK-1 gene display a phenotype that is resistant to depression across numerous behavioral models, including the forced swim test, tail suspension test, and learned helplessness. frontiersin.orgresearchgate.net This genetic finding provided a strong rationale for developing TREK-1 inhibitors as novel antidepressants.
The peptide inhibitor spadin has been shown to produce rapid and strong antidepressant-like effects in rodent models, often after only a few days of treatment, which is much faster than conventional antidepressants like fluoxetine (B1211875). researchgate.netnih.govocl-journal.org This behavioral effect is accompanied by key molecular changes associated with antidepressant action, such as enhanced phosphorylation of the CREB protein and increased neurogenesis in the hippocampus. windows.netnih.govocl-journal.org The antidepressant response to spadin is absent in TREK-1 knockout mice, confirming that its action is mediated through the inhibition of this channel. ocl-journal.org The discovery that inhibitors of the TWIK-1/TREK-1 heterodimer also show antidepressant-like effects suggests this specific channel complex could be a novel therapeutic target for depression. researchgate.netnih.gov
| Behavioral Test | Effect of TREK-1 Inhibition (Spadin or Knockout) | Reference |
|---|---|---|
| Forced Swim Test (FST) | Antidepressant-like (Reduced immobility time). | frontiersin.orgocl-journal.org |
| Tail Suspension Test (TST) | Antidepressant-like (Reduced immobility time). | frontiersin.org |
| Novelty-Suppressed Feeding (NSF) | Antidepressant-like. | frontiersin.orgocl-journal.org |
| Learned Helplessness (LH) | Antidepressant-like. | frontiersin.org |
Cognition: The role of TREK-1 channels in cognition is an emerging area of research with some complex findings. Some studies suggest that inhibiting TREK-1 could be beneficial for certain cognitive deficits; for example, research indicates that TREK-1 inhibition may protect mice from cognitive impairment induced by anesthesia. acs.org
However, other studies point to a beneficial role for TREK-1 activation. In a mouse model of Alzheimer's disease (SAMP8 mice), activation of the TREK-1 channel with α-Linolenic acid was found to improve learning and memory deficits. researchgate.net This improvement was associated with the modulation of glutamate metabolism, rescuing damaged neurons and astrocytes. researchgate.net These differing results suggest the role of TREK-1 in cognition may be highly dependent on the specific pathological context and the brain circuits involved.
Peripheral System Functionality
Endocrine System: Pancreatic Beta-Cell Function and Glucose Homeostasis
The K2P channel family, including TWIK-1, is expressed in pancreatic beta-cells and contributes to the regulation of electrical activity and insulin (B600854) secretion, which are central to glucose homeostasis. nih.gov The resting membrane potential of beta-cells is a key determinant of their glucose-sensing ability. nih.gov
In mouse beta-cells, TWIK-1 is thought to provide an important sodium leak current. nih.gov While KATP channels are dominant in setting the membrane potential at low glucose levels, their closure during high glucose conditions allows other currents to become more influential. The Na+ permeability of TWIK-1 helps to depolarize the beta-cell membrane potential under these stimulatory glucose conditions. nih.gov Consequently, mouse beta-cells lacking TWIK-1 have a more hyperpolarized membrane potential in high glucose environments, which is predicted to reduce the activity of voltage-dependent calcium channels and thereby decrease insulin secretion. nih.gov
In human beta-cells, KCNK1 (TWIK-1) is expressed, although at lower levels than some other K2P channels like KCNK16 (TALK-1). nih.gov The complex interplay of various K+ channels, including TWIK-1, helps to stabilize the plateau potential from which action potentials fire, thus regulating calcium entry and glucose-stimulated insulin secretion. nih.gov Alterations in the expression or function of these channels can impact beta-cell function. For instance, chronic exposure to lipids like palmitate can alter the expression of numerous genes in beta-cells, affecting secretory responses. diabetesjournals.org Furthermore, signaling pathways involving insulin receptor substrate 2 (IRS2) are critical for maintaining beta-cell mass and normal insulin secretion, as demonstrated in mouse models where pancreatic deletion of Irs2 impairs glucose homeostasis. abdn.ac.uk
Gastrointestinal System: Intestinal Epithelial Barrier Integrity
The integrity of the intestinal epithelial barrier is crucial for preventing the passage of harmful substances from the gut lumen into the circulation. The TREK-1 channel has been identified as a key molecule required for the maintenance of this barrier. nih.gov
Studies using the human colon epithelial cell line T84 showed that a deficiency in TREK-1 induced a disruption of the monolayer barrier function. nih.gov In a mouse model of intestinal allergy, allergic responses were found to significantly suppress the expression of TREK-1 in the intestinal epithelia. nih.govresearchgate.net This suppression was mediated through the activation of mitogen-activated protein kinase (MAPK) pathways and an increase in the expression of histone deacetylase-1 (HDAC1). nih.govfrontiersin.org
Importantly, restoring TREK-1 expression can help restitute the compromised barrier. The inhibition of histone deacetylase-1 with sodium butyrate (B1204436)—a short-chain fatty acid produced by gut microbes—was shown to restore intestinal epithelial barrier functions in the allergy mouse model. nih.gov This restoration of barrier function via butyrate has been linked to its ability to induce TREK-1 expression. aai.org These findings indicate that TREK-1 expression is vital for maintaining intestinal barrier integrity and that its downregulation in inflammatory conditions contributes to barrier dysfunction. nih.govresearchgate.net
Table 3: Role of TREK-1 in Intestinal Epithelial Barrier Integrity
| Model System | Condition/Intervention | Key Findings | Reference(s) |
| T84 Human Colon Epithelial Cells | TREK-1 deficiency | Induced disruption of the epithelial monolayer barrier. | nih.gov |
| Mouse Model of Intestinal Allergy | Allergic response | Markedly suppressed TREK-1 expression in intestinal epithelia via MAPK and HDAC1 activation. | nih.govresearchgate.net |
| Mouse Model of Intestinal Allergy | Administration of sodium butyrate (HDAC inhibitor) | Restored intestinal epithelial barrier functions. | nih.gov |
Other Tissue Systems (Lung, Kidney, Skeletal Muscle)
Lung
Both TWIK-1 and TREK-1 channels are highly expressed in lung tissue. frontiersin.orgfrontiersin.org Research has particularly highlighted the significant role of the TREK-1 channel in the pathophysiology of lung diseases, including pulmonary fibrosis and acute lung injury.
In animal models of bleomycin-induced pulmonary fibrosis, the expression of TREK-1 is significantly increased. nih.govnih.gov Studies have shown that the inhibition or genetic knockdown of TREK-1 can diminish the fibrotic response. nih.govnih.govresearchgate.net This is linked to the role of TREK-1 in promoting the M2 polarization of macrophages, which in turn secrete cytokines that activate fibroblasts. nih.govnih.gov Furthermore, TREK-1 directly promotes the differentiation of fibroblasts into myofibroblasts, a key event in the accumulation of extracellular matrix seen in fibrosis. nih.govresearchgate.net Inhibition of TREK-1 with the antidepressant fluoxetine was found to reduce this differentiation process. nih.gov
Stretch-activated channels like TREK-1 are also crucial in mechanotransduction processes within the lung. ersnet.org Additionally, TREK-1 is implicated in inflammatory responses to hyperoxia (excess oxygen). ersnet.org In vivo studies have shown that a deficiency in TREK-1 can worsen hyperoxia-induced lung injury, suggesting a protective role for the channel in this context. ersnet.org
Interactive Table: Research Findings on TWIK-1/TREK-1 in Lung Tissue
| Channel | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| TREK-1 | Bleomycin-induced lung fibrosis mouse model | TREK-1 expression is markedly elevated in fibrotic lungs. | nih.govnih.gov |
| TREK-1 | Bleomycin-induced lung fibrosis mouse model | Knockdown or pharmacological inhibition (fluoxetine) of TREK-1 diminishes lung fibrosis. | nih.govnih.govresearchgate.net |
| TREK-1 | Macrophage cell culture | TREK-1 overexpression promotes macrophage polarization to the M2 phenotype, leading to fibroblast activation. | nih.govnih.gov |
| TREK-1 | Fibroblast cell culture | TREK-1 directly mediates the differentiation of fibroblasts to myofibroblasts. | nih.gov |
| TREK-1 | Hyperoxia-induced lung injury mouse model | TREK-1 deficiency accentuates lung injury, suggesting a protective role. | ersnet.org |
| TWIK-1 | Mouse tissue analysis | High mRNA and protein expression detected in the lung. | frontiersin.org |
Kidney
The TWIK-1 and TREK-1 potassium channels are expressed throughout the kidney, where they contribute to essential transport processes. frontiersin.org TWIK-1, originally cloned from a kidney cDNA library, is found in the proximal tubule, the thick ascending limb of the loop of Henle, and the collecting duct. researchgate.netpnas.org
Studies in mice genetically deficient in TWIK-1 (twik-1 -/-) have revealed its importance in regulating ion and water transport. These mice show a reduced ability to reabsorb phosphate (B84403) in the proximal tubule, particularly in response to a low phosphate diet. researchgate.netmdpi.com This suggests TWIK-1 is involved in the proper function or membrane trafficking of phosphate transporters. researchgate.net Furthermore, TWIK-1 deficient mice exhibit defects in water transport in the medullary collecting duct. researchgate.netmdpi.com Inactivation of the TWIK-1 gene in kidney cells leads to the loss of a nonselective cationic conductance, which is associated with an increase in the resting membrane potential. pnas.org
Interactive Table: Research Findings on TWIK-1/TREK-1 in Kidney Tissue
| Channel | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| TWIK-1 | twik-1 -/- knockout mouse | Defective phosphate transport in the proximal tubule. | researchgate.netmdpi.com |
| TWIK-1 | twik-1 -/- knockout mouse | Defective water transport in the medullary collecting duct. | researchgate.netmdpi.com |
| TWIK-1 | twik-1 -/- knockout mouse | Loss of a nonselective cationic conductance in kidney cells. | pnas.org |
| TWIK-1 | Mouse tissue analysis | High mRNA and protein expression detected in the kidney. | frontiersin.org |
| TREK-1 | Mouse tissue analysis | Present in kidney tissue. | frontiersin.org |
Skeletal Muscle
In skeletal muscle, the expression of TWIK-1 and TREK-1 is relatively low compared to the brain, lung, and kidney. frontiersin.orgfrontiersin.org However, research indicates that these channels, particularly TREK-1 and the TWIK-related acid-sensitive K+ channel (TASK) 2, are functionally important for muscle cell development.
Studies using murine skeletal muscle cell lines (C2C12) and primary mouse muscle cells have shown that TREK-1 and other K2P channels are expressed and their levels are upregulated during the differentiation of myoblasts into myotubes. physiology.orgnih.gov The functional inhibition of these channels during the differentiation process leads to a significant impairment of myoblast fusion, a critical step in forming mature, multinucleated muscle fibers. physiology.orgnih.gov This morphological impairment is accompanied by a downregulation of key muscle maturation markers. Mechanistically, the blockade of these channels results in a decreased potassium outward current and a reduction in acetylcholine-dependent calcium influx in the muscle cells. physiology.orgnih.gov
Interactive Table: Research Findings on TWIK-1/TREK-1 in Skeletal Muscle
| Channel | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| TREK-1 & TASK-2 | Murine skeletal muscle cells (C2C12) | Upregulated during differentiation from myoblasts to myotubes. | physiology.orgnih.gov |
| TREK-1 & TASK-2 | Murine skeletal muscle cells (C2C12) | Inhibition impairs myoblast fusion and downregulates maturation markers. | physiology.orgnih.gov |
| TREK-1 & TASK-2 | Murine skeletal muscle cells (C2C12) | Blockade leads to a decreased K+ outward current and reduced ACh-dependent Ca2+ influx. | physiology.orgnih.gov |
| TWIK-1 | Mouse tissue analysis | Barely detectable mRNA and protein expression in skeletal muscle. | frontiersin.org |
Research Methodologies and Experimental Approaches
Genetic Manipulation Techniques
Genetic tools are fundamental to understanding the specific contributions of TWIK-1 and TREK-1 channels to cellular function. By precisely altering the genes encoding these channels, researchers can observe the resulting physiological and pathological consequences.
To investigate the individual and combined roles of TWIK-1 and TREK-1, researchers have developed knockout (KO) mouse models. In these models, the genes encoding for TWIK-1 (Kcnk1) and TREK-1 are partially or fully deleted. nih.govfrontiersin.org
For instance, TREK-1 single KO mice and TWIK-1/TREK-1 double KO mice have been utilized to study the channels' roles in the electrophysiological properties of hippocampal astrocytes. nih.govfrontiersin.orgnih.gov In some TREK-1 KO models, the deletion targets four transmembrane domains, including the two pore-forming regions. nih.govfrontiersin.org Similarly, TWIK-1 KO mice have been generated with a deletion of exon 2, which also contains crucial domains for channel function. nih.govfrontiersin.orgfrontiersin.org By crossing these single KO mice, researchers have generated TWIK-1/TREK-1 double knockout animals. nih.govfrontiersin.org
However, studies using these models have yielded some conflicting results. While some research suggests that the formation of a TWIK-1/TREK-1 heterodimer is crucial for their function and that knocking down either channel is sufficient to eliminate passive conductance in astrocytes, other studies using single and double KO mice found no significant alteration in the basic electrophysiological properties of these cells. nih.govmdpi.com This discrepancy has led to further investigation and the development of alternative genetic models. For example, it was discovered that mice with a deletion of exon 2 of the Twik-1 gene still expressed a functional, internally deleted protein. researchgate.netresearchgate.net This finding prompted the creation of new Twik-1 KO mice targeting exon 1 using CRISPR-Cas9 technology to ensure a complete loss of function. researchgate.netresearchgate.netresearchgate.net
Key Finding: Studies on single and double knockout mice for TWIK-1 and TREK-1 have produced conflicting results regarding their role in astrocyte passive conductance, highlighting the complexity of these channels' functions and the potential for compensatory mechanisms or unexpected protein products from targeted gene deletions. nih.govmdpi.comresearchgate.netresearchgate.net
| Model | Gene Targeted | Deletion Strategy | Key Observation | References |
|---|---|---|---|---|
| TREK-1 Single Knockout | TREK-1 | Deletion of four transmembrane domains, including two pore-forming regions. | No significant changes in passive conductance or resting membrane potential in hippocampal astrocytes. | nih.govfrontiersin.orgnih.gov |
| TWIK-1 Single Knockout (Exon 2 deletion) | TWIK-1 | Deletion of exon 2. | Expressed an unexpected, functional, internally deleted TWIK-1 protein. | researchgate.netresearchgate.net |
| TWIK-1/TREK-1 Double Knockout | TWIK-1 and TREK-1 | Crossing of single knockout mice. | Did not show expected changes in astrocytic passive conductance. | nih.govnih.govresearchgate.net |
| TWIK-1 Knockout (Exon 1 deletion) | TWIK-1 | Targeted deletion of exon 1 using CRISPR-Cas9. | Demonstrated that TWIK-1 contributes to astrocytic passive conductance and potassium buffering. | researchgate.netresearchgate.netresearchgate.net |
Gene silencing techniques, such as short hairpin RNA (shRNA) and CRISPR/Cas9, offer alternative and often more acute methods for reducing or eliminating the expression of TWIK-1 and TREK-1. These strategies are particularly useful for cell-type-specific and region-specific knockdown studies.
shRNA-mediated gene silencing has been employed to investigate the roles of both TWIK-1 and TREK-1. mdpi.com By delivering shRNAs targeting the mRNA of these channels, researchers have been able to significantly reduce their protein expression in cultured astrocytes and in vivo. mdpi.comsemanticscholar.org For example, specific shRNAs against TWIK-1 and TREK-1 have been validated and used to demonstrate that the TWIK-1/TREK-1 heterodimer is a major contributor to astrocytic passive conductance. mdpi.commdpi.comsemanticscholar.org Silencing of either Twik-1 or Trek-1 has been shown to diminish these currents. mdpi.com
The CRISPR/Cas9 system has also been a powerful tool for creating more precise and permanent gene knockouts. mdpi.com This technology was used to generate new Twik-1 knockout mice by targeting exon 1, which provided stronger evidence for the role of TWIK-1 in astrocytic K+ currents compared to the earlier exon 2 deletion models. researchgate.netresearchgate.netresearchgate.net In cultured astrocytes, CRISPR/Cas9-mediated knockout of either TREK-1 or TWIK-1 was shown to abolish spadin-sensitive currents, further confirming the role of the TWIK-1/TREK-1 heterodimer in astrocytic function. mdpi.comresearchgate.net
Key Finding: Both shRNA and CRISPR/Cas9 gene silencing techniques have provided strong evidence that the TWIK-1/TREK-1 heterodimer is a key component of astrocytic passive conductance, with knockdown or knockout of either channel leading to a significant reduction in these currents. mdpi.commdpi.comresearchgate.net
Transgenic animal models that allow for the visualization of gene expression or conditional gene knockdown are invaluable for studying the spatiotemporal dynamics of TWIK-1 and TREK-1.
TWIK-1 BAC-GFP transgenic mice have been generated to monitor the expression of the Twik-1 gene. nih.govnih.govresearchgate.net In these mice, a bacterial artificial chromosome (BAC) containing the Twik-1 promoter drives the expression of green fluorescent protein (GFP). nih.govresearchgate.net This allows researchers to identify and study TWIK-1-expressing cells throughout the brain. nih.govnih.gov Studies using this model have confirmed high levels of TWIK-1 expression in various brain regions, including the dentate gyrus and cerebellum, and have shown that GFP expression mimics the upregulation of endogenous TWIK-1 in response to stimuli like kainic acid. nih.govnih.gov
Cre-dependent knockdown (KD) mice for TREK-1 have also been developed to achieve cell-type-specific reduction of TREK-1 expression. researchgate.netmdpi.comnih.gov These mice carry a gene cassette for Cre-dependent expression of a TREK-1 shRNA. mdpi.comnih.gov By injecting a virus that expresses Cre recombinase under the control of a cell-type-specific promoter (e.g., a neuronal promoter), researchers can selectively knock down TREK-1 in specific cell populations within the brain, such as hippocampal neurons. researchgate.netmdpi.comnih.gov This approach has been instrumental in dissecting the specific roles of neuronal TREK-1 in various physiological and pathological processes. mdpi.comnih.gov
Key Finding: Transgenic models like BAC-GFP and Cre-dependent knockdown mice provide powerful systems for visualizing the expression patterns of TWIK-1 and for dissecting the cell-type-specific functions of TREK-1 in the brain. nih.govnih.govmdpi.com
Electrophysiological Techniques
Electrophysiological recordings are the gold standard for directly measuring the activity of ion channels like TWIK-1 and TREK-1. These techniques allow for the characterization of the channels' biophysical properties and their modulation by various factors, including pharmacological agents like Twik-1/trek-1-IN-1.
The whole-cell patch-clamp technique is a cornerstone of ion channel research. It allows for the measurement of the total ionic current flowing across the membrane of a single cell. This method has been extensively used to study TWIK-1 and TREK-1 channels in a variety of preparations, including transfected cell lines (like Chinese hamster ovary (CHO) cells), cultured astrocytes, and astrocytes within hippocampal brain slices (in situ). nih.govmdpi.comnih.govjneurosci.org
Key Finding: Whole-cell patch-clamp recordings have been instrumental in directly measuring and characterizing the currents mediated by TWIK-1 and TREK-1 channels, both in heterologous expression systems and in native cells like astrocytes. nih.govmdpi.comnih.govjneurosci.org
Analyzing the relationship between the membrane voltage and the current that flows through the channels (the I-V relationship) is a fundamental aspect of characterizing ion channel function. For TWIK-1 and TREK-1, I-V analysis reveals key biophysical properties.
Mature hippocampal astrocytes are characterized by a nearly linear current-voltage relationship, often referred to as "passive conductance". nih.govfrontiersin.orgresearchgate.net This property is crucial for their homeostatic functions in the brain. researchgate.net Much research has focused on determining whether TWIK-1 and TREK-1 channels are responsible for this passive conductance.
Key Finding: Analysis of current-voltage relationships has revealed that while cloned TWIK-1 channels show a nearly linear conductance similar to astrocytes, TREK-1 channels exhibit outward rectification, indicating that the characteristic passive conductance of astrocytes likely arises from a combination of channels, including TWIK-1/TREK-1 heterodimers. researchgate.netnih.govjneurosci.org
| Technique | Preparation | Channel | Key Finding | References |
|---|---|---|---|---|
| Whole-Cell Patch Clamp | Transfected CHO cells | TWIK-1 | Mediates potassium currents. | nih.govjneurosci.org |
| Transfected CHO cells | TREK-1 | Mediates potassium currents. | nih.govjneurosci.org | |
| Current-Voltage (I-V) Analysis | Transfected CHO cells | TWIK-1 | Shows a nearly linear I-V relationship. | nih.gov |
| Transfected CHO cells | TREK-1 | Exhibits outward rectification. | nih.gov | |
| Hippocampal Astrocytes | Native channels | Exhibit a nearly linear I-V relationship (passive conductance). | nih.govfrontiersin.orgresearchgate.net |
Molecular and Biochemical Assays
A variety of molecular and biochemical assays are crucial for elucidating the expression, localization, interaction, and function of TWIK-1 and TREK-1 channels.
To study the intrinsic properties of ion channels away from the complexity of their native cellular environment, researchers use heterologous expression systems. Chinese Hamster Ovary (CHO) cells are a common system used to express cloned rat TWIK-1 and TREK-1 channels to investigate their electrophysiological characteristics, such as ion conductance and permeability. jneurosci.orgnih.gov Human Embryonic Kidney 293T (HEK293T) cells are also frequently employed for expressing TREK-1 and TWIK-1/TREK-1 channel combinations to study their function and modulation. elifesciences.orgresearchgate.netelifesciences.org
Xenopus laevis oocytes are another widely used system for expressing and characterizing these channels. pnas.orgnih.gov However, the functional expression of wild-type TWIK-1 channels in these systems can be challenging, often resulting in only small measurable currents, a phenomenon attributed to the channel's tendency to be retained within intracellular compartments. pnas.orgfrontiersin.org To overcome this, a mutant version of TWIK-1 (K274E) that produces more significant currents has been generated and used in studies. nih.gov
Determining the precise location of TWIK-1 and TREK-1 proteins within a cell is key to understanding their function. Subcellular fractionation experiments on hippocampal astrocytes have revealed that TWIK-1 is predominantly localized in intracellular compartments. frontiersin.orgfrontiersin.org These studies showed that approximately 55% of TWIK-1 is in cytoplasmic fractions and 41% is in mildly hydrophobic internal compartment fractions, with only about 5% found in fractions containing plasma membranes. frontiersin.orgfrontiersin.org Further research has indicated that these intracellular TWIK-1 channels are often located in recycling endosomes. frontiersin.org
Immunocytochemistry, a technique that uses antibodies to visualize proteins, has confirmed these findings and provided more detailed localization maps. In various transfected cells, TWIK-1 shows a predominant cytoplasmic location. frontiersin.org In the rodent inner ear, immunocytochemistry demonstrated specific localization of TWIK-1 to the apical membranes of non-sensory cells involved in K+ homeostasis and within the cytoplasm of neurons in the vestibular ganglion. nih.gov For TREK-1, immunocytochemistry has been used to show its expression at the plasma membrane of pancreatic beta cells and in various brain regions, such as the neocortex and hippocampus. researchgate.netnih.gov
Analyzing the expression of the genes encoding TWIK-1 (KCNK1) and TREK-1 (KCNK2) at the mRNA and protein levels provides critical information about their abundance in different tissues and disease states. Quantitative real-time PCR (qRT-PCR) analysis has shown that in the hippocampus, TWIK-1 mRNA is abundant in astrocytes, while TREK-1 is detected in both astrocytes and neurons. frontiersin.org
Western blotting is used to quantify the amount of specific proteins. Studies using this technique have shown that the protein expression of both KCNK1 and KCNK2 is significantly increased in pulmonary arterial smooth muscle cells from patients with idiopathic pulmonary arterial hypertension (IPAH) and in animal models of the disease. frontiersin.orgnih.gov For instance, in IPAH patients, KCNK1 and KCNK2 protein levels were higher by 1.51-fold and 1.29-fold, respectively, compared to controls. frontiersin.orgnih.gov
Broader gene expression analyses, often using data from large-scale RNA sequencing projects like The Cancer Genome Atlas (TCGA), have revealed altered expression in various cancers. In breast cancer, KCNK1 expression is often upregulated while KCNK2 is downregulated. nih.gov In contrast, in hepatocellular carcinoma, KCNK1 is upregulated while KCNK2 is among the genes with decreased expression compared to normal tissue. aging-us.com
| Gene/Protein | Technique | Tissue/Condition | Finding | Source |
|---|---|---|---|---|
| KCNK1 (TWIK-1) mRNA | qRT-PCR | Hippocampal Astrocytes | Abundantly expressed | frontiersin.org |
| KCNK1/KCNK2 Protein | Western Blot | IPAH PASMCs | Upregulated (1.51x / 1.29x) | frontiersin.orgnih.gov |
| KCNK1/KCNK2 Protein | Western Blot | MCT-PH Rat PASMs | Upregulated (1.72x / 1.35x) | frontiersin.orgnih.gov |
| KCNK1/KCNK2 mRNA | RNA-Seq (TCGA) | Breast Cancer | KCNK1 upregulated, KCNK2 downregulated | nih.gov |
| KCNK1/KCNK2 mRNA | RNA-Seq (UALCAN) | Hepatocellular Carcinoma | KCNK1 upregulated, KCNK2 downregulated | aging-us.com |
TWIK-1 and TREK-1 channels can function as both homodimers and heterodimers. targetmol.com A critical finding is that TWIK-1 and TREK-1 can form functional heterodimeric channels, which are believed to be the predominant form mediating passive conductance in astrocytes. mdpi.comresearchgate.netuniprot.org This physical association occurs through a disulfide bridge between the two channel subunits. researchgate.neten-journal.org Evidence for this interaction in native astrocytes has been demonstrated using multiple techniques:
Co-localization: Immunofluorescence studies show a strong co-localization of TWIK-1 and TREK-1 proteins, with a high Pearson's correlation coefficient (0.81 ± 0.04). researchgate.net
Co-immunoprecipitation (Co-IP): This assay has demonstrated a strong association between native TWIK-1 and TREK-1 proteins pulled down from astrocyte lysates. researchgate.net
Proximity Ligation Assay (PLA): The Duolink PLA, which detects proteins in close proximity (<40 nm), has produced strong signals for TWIK-1 and TREK-1, confirming their close association in cells. researchgate.netnih.gov
Beyond self-assembly, these channels interact with regulatory proteins. β-coat protein (β-COP) has been identified as a binding partner that interacts directly with TREK-1 but not TWIK-1. mdpi.com However, β-COP does interact with the TWIK-1/TREK-1 heterodimer in a TREK-1-dependent manner, enhancing the surface expression of the complex. mdpi.com Other identified interacting partners for TREK-1 include the A-kinase anchoring protein 150 (AKAP150), microtubule-associated protein 2 (Mtap2), and phospholipase D2 (PLD2). elifesciences.orgmdpi.comen-journal.org
Functional flux assays are a powerful tool for measuring channel activity, particularly in a high-throughput screening (HTS) format to identify channel modulators. charnwooddiscovery.com These assays often use surrogate ions that can pass through potassium channels. ionbiosciences.com The thallium (Tl+) flux assay is a widely adopted method that takes advantage of the permeability of K+ channels to Tl+ ions. metrionbiosciences.commoleculardevices.comthermofisher.com In this assay, cells expressing the channel of interest are loaded with a fluorescent dye that is sensitive to Tl+. thermofisher.com When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence that is proportional to channel activity. moleculardevices.comthermofisher.com This method has been optimized and used to screen chemical libraries to identify novel activators and inhibitors of TREK-1. nih.govacs.orgmdpi.com For example, a Tl+ flux-based HTS was successfully used to identify the TREK-1 activator LPS2336 and the inhibitor ONO-1530283. acs.orgmdpi.com Rubidium (Rb+) flux assays can also be used, often in the context of electrophysiological measurements, to study the properties of ion binding and permeation through the channel pore. mpg.de
In Vivo Behavioral and Physiological Models (non-clinical)
In vivo non-clinical models are indispensable for characterizing the functional roles of the TWIK-1/TREK-1 channel complex and for evaluating the therapeutic potential of its modulators. These studies primarily utilize rodent models to investigate the channel's impact on complex behaviors and fundamental physiological processes.
The investigation of TWIK-1/TREK-1 channel inhibitors as potential antidepressants heavily relies on established rodent behavioral paradigms that are sensitive to clinically effective antidepressant drugs. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common models used to assess depressive-like behavior, where a reduction in immobility time is interpreted as an antidepressant-like effect.
Studies involving TREK-1 knockout mice have provided a foundational rationale for targeting this channel, as these animals display a depression-resistant phenotype in multiple behavioral tests, including the FST and TST. frontiersin.orgplos.org This genetic evidence prompted the pharmacological investigation of compounds that could replicate this effect by inhibiting the channel.
Research into a series of 2-hydroxy-3-phenoxypropyl piperidine (B6355638) derivatives identified several potent inhibitors of TREK-1 related dimers. researchgate.netnih.gov A key finding was the strong positive correlation between a compound's inhibitory potency against the TWIK-1/TREK-1 heterodimer and its ability to reduce immobility time in both the FST and TST. nih.gov For instance, certain hydroxyl-phenyl-, piperidino-, and pyrrolidino-piperidinyl substituted compounds demonstrated high potency for the TWIK-1/TREK-1 heterodimer and produced significant antidepressant-like effects. researchgate.netnih.govhanyang.ac.kr Conversely, other derivatives with high potency for the TREK-1 homodimer but lower potency for the TWIK-1/TREK-1 heterodimer failed to produce significant antidepressant-like effects. researchgate.netnih.govhanyang.ac.kr This suggests that the heterodimeric form of the channel, TWIK-1/TREK-1, may be a more specific molecular target for antidepressant therapies. nih.gov Notably, the existing antidepressant fluoxetine (B1211875) was also found to be a potent inhibitor of TWIK-1/TREK-1 heterodimers. nih.govhanyang.ac.kr
Another specific TREK-1 inhibitor, spadin (B612297), and its more stable analogs like PE 22-28, have also been shown to reduce immobility time in the FST. frontiersin.orgnih.gov Furthermore, in the novelty suppressed feeding test, another model sensitive to chronic antidepressant treatment, sub-chronic administration of PE 22-28 significantly reduced the latency to eat. frontiersin.org In models where depressive-like behavior is induced by chronic unpredictable mild stress (CUMS) or lipopolysaccharide (LPS), pharmacological blockage of TREK-1 has been shown to ameliorate these behaviors. nih.govresearchgate.net
| Compound/Model | Target Channel | Behavioral Test | Observed Effect | Reference |
|---|---|---|---|---|
| TREK-1 Knockout Mice | TREK-1 | Forced Swim Test, Tail Suspension Test | Resistant to depression (reduced immobility) | frontiersin.org |
| Compound 2g (piperidino-piperidinyl derivative) | TWIK-1/TREK-1 Heterodimer (High Potency) | Forced Swim Test, Tail Suspension Test | Significant antidepressant-like effect | researchgate.netnih.gov |
| Compound 3j (4-hydroxyphenyl-piperidinyl-4-fluorophenoxy derivative) | TWIK-1/TREK-1 Heterodimer (Low Potency) | Forced Swim Test, Tail Suspension Test | No significant antidepressant-like effect | researchgate.netnih.gov |
| Spadin | TREK-1 | Chronic Unpredictable Mild Stress (CUMS) models | Ameliorated depressive-like behaviors | nih.gov |
| Fluoxetine | TWIK-1/TREK-1 Heterodimer | Forced Swim Test, Tail Suspension Test | Potent inhibition correlated with reduced immobility | nih.govhanyang.ac.kr |
Physiological monitoring in animal models, particularly in genetically modified mice lacking TREK-1, has been crucial for understanding the channel's role in fundamental electrophysiology. These studies often focus on cardiac function and neuronal membrane properties.
In the context of cardiac physiology, electrocardiographic (ECG) analysis of TREK-1 knockout (KO) mice revealed a normal heart rate at baseline compared to wildtype (WT) counterparts. nih.gov However, these KO mice exhibited a significant prolongation of the QT interval, suggesting a delay in ventricular repolarization. nih.gov This finding points to a role for TREK-1 in the heart's electrical cycle.
The primary function of potassium channels like TWIK-1 and TREK-1 is to regulate the cell's membrane potential. Activation of TREK-1 typically leads to potassium efflux, causing membrane hyperpolarization and a shortening of the action potential duration (APD). frontiersin.org This function is considered protective, particularly in excitable cells like neurons and cardiomyocytes. frontiersin.org In studies using acutely isolated cardiomyocytes from TREK-1 KO mice, researchers observed a prolonged APD, which aligns with the channel's known role in repolarization. nih.gov However, the influence on the resting membrane potential (RMP) can be cell-type specific. While TREK-1 contributes to the highly negative RMP in astrocytes, some studies have found that the genetic deletion of TREK-1 alone or in combination with TWIK-1 did not significantly alter the basic electrophysiological properties, including RMP, of hippocampal astrocytes in situ. frontiersin.orgresearchgate.net This suggests that compensatory mechanisms by other potassium channels may exist in certain cell types in chronic knockout models. researchgate.net In pathological conditions like hypokalemia, human cardiac TWIK-1 channels have been shown to change their ion selectivity, contributing to membrane depolarization. researchgate.net
| Parameter | Animal Model | Finding | Reference |
|---|---|---|---|
| Heart Rate | TREK-1 Knockout Mice | Normal at baseline compared to Wild-Type | nih.gov |
| QT Interval (ECG) | TREK-1 Knockout Mice | Prolonged, indicating delayed ventricular repolarization | nih.gov |
| Action Potential Duration (APD) | Isolated TREK-1 KO Cardiomyocytes | Prolonged compared to Wild-Type | nih.gov |
| Resting Membrane Potential (RMP) | Hippocampal Astrocytes in TREK-1/TWIK-1 KO Mice | No detectable change compared to Wild-Type in situ | researchgate.net |
To probe the function of the TWIK-1/TREK-1 channel complex in disease states, researchers employ animal models that mimic specific pathologies. These models have revealed critical roles for the channel in neuroinflammation, ischemia, and allergic reactions.
LPS-induced Inflammation Models: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce a robust inflammatory response in animals, particularly neuroinflammation characterized by the activation of microglia and astrocytes. biorxiv.orgmdpi.com Studies have shown that chronic stress and LPS can increase the expression of TREK-1 in brain regions like the hippocampus. researchgate.net The functional consequence of this upregulation is significant, as neuron-specific knockdown of TREK-1 in the mouse hippocampus was found to lessen LPS-induced depressive-like behavior. researchgate.net Furthermore, in a rat model of depression involving chronic stress, pharmacological inhibition of TREK-1 with spadin suppressed the activation of A1-like reactive astrocytes and microglia and reduced levels of inflammatory factors in the hippocampus. nih.gov This positions the TREK-1 channel as a key modulator of the neuroinflammatory response.
Ischemia Models: The role of TREK-1 has been extensively studied in the context of ischemic injury, where blood flow is restricted, leading to oxygen and nutrient deprivation. In models of cerebral and spinal cord ischemia, TREK-1 knockout mice exhibited more severe symptoms and increased mortality compared to wild-type controls, demonstrating a neuroprotective function for the channel. frontiersin.orgmdpi.com Similarly, in cardiac ischemia models (myocardial infarction), the absence of TREK-1 led to a larger infarct size and greater systolic dysfunction. nih.govfrontiersin.org These findings strongly suggest that the activation of TREK-1, which would hyperpolarize the cell membrane and reduce cellular excitability, is a protective mechanism against ischemic damage in both the brain and the heart. nih.govfrontiersin.org
Allergic Response Models: The function of TREK-1 has also been explored in the context of peripheral pathologies, such as intestinal allergies. In a mouse model of intestinal allergy, allergic responses were shown to significantly decrease the expression of TREK-1 in the intestinal epithelial cells. nih.gov This downregulation was linked to a critical functional outcome: TREK-1 deficiency was shown to induce a disruption of the intestinal epithelial barrier. nih.gov This indicates that TREK-1 is vital for maintaining epithelial integrity and that its suppression during allergic reactions may contribute to the pathophysiology of intestinal allergies. nih.gov
| Pathology Model | Key Finding Regarding TWIK-1/TREK-1 | Reference |
|---|---|---|
| LPS-Induced Neuroinflammation | TREK-1 expression is increased by LPS. Inhibition or knockdown of TREK-1 reduces inflammatory cell activation and ameliorates depressive-like behaviors. | nih.govresearchgate.net |
| Cerebral and Myocardial Ischemia | TREK-1 is protective. TREK-1 knockout mice show increased tissue damage (infarct size) and worse functional outcomes. | frontiersin.orgnih.govfrontiersin.orgmdpi.com |
| Intestinal Allergic Response | TREK-1 expression is suppressed during allergic responses. TREK-1 deficiency leads to disruption of the intestinal epithelial barrier. | nih.gov |
Future Directions and Translational Research Perspectives
Elucidating Deeper Molecular Mechanisms of Regulation and Gating
While it is known that TWIK-1/TREK-1-IN-1 inhibits TREK-1 containing channels, the precise molecular interactions and the deeper mechanisms of how this compound regulates channel gating are yet to be fully elucidated. Future research should focus on understanding the conformational changes induced by the binding of inhibitors like this compound. The gating of K2P channels is a complex process influenced by a variety of physical and chemical stimuli, including mechanical stretch, temperature, pH, and lipids. frontiersin.orgnih.govbiorxiv.org
The C-terminus of TREK-1 is a primary sensor for many of these stimuli, and its interaction with the plasma membrane is thought to be a key part of the gating mechanism. embopress.org Studies have shown that the selectivity filter in TREK-1 is involved in gating, a process that can be influenced by mutations and the concentration of permeant ions. embopress.orgucsf.edu Advanced structural biology techniques, such as high-resolution cryo-electron microscopy, in conjunction with molecular dynamics simulations, could provide detailed insights into how inhibitors modulate these gating mechanisms at an atomic level. ucsf.edu Furthermore, investigating how these inhibitors affect the channel's response to known regulators like polyunsaturated fatty acids and signaling molecules such as those produced by phospholipase D2 (PLD2) will be critical. elifesciences.orgelifesciences.orgnih.gov
Identification and Characterization of Novel Modulators and Pharmacological Tools with Enhanced Specificity
The development of pharmacological tools with high specificity is paramount for dissecting the distinct roles of different K2P channel subtypes. While this compound and other compounds have shown promise, the quest for modulators with even greater selectivity for TWIK-1/TREK-1 heterodimers over TREK-1 homodimers and other K2P channels continues. nih.gov High-throughput screening of small molecule libraries remains a valuable strategy for identifying novel activators and inhibitors. frontiersin.org
Recent studies have identified several compounds that modulate TREK-1 activity, including inhibitors like quinine, fluoxetine (B1211875), and spadin (B612297), as well as activators like certain caffeic acid derivatives and non-steroidal anti-inflammatory drugs. frontiersin.orgnih.govmdpi.comresearchgate.net However, many of these lack specificity. frontiersin.org Future efforts should focus on rational drug design based on the emerging structural information of the target channels. The development of selective agonists is also crucial, as activating TREK-1 has shown potential for producing analgesic effects. researchgate.net A deeper understanding of the binding pockets and allosteric sites will facilitate the design of next-generation modulators with improved pharmacological profiles.
Investigation of Cell Type-Specific Roles in Complex Neural Circuits and Organ Systems
TWIK-1 and TREK-1 are expressed in various cell types within the central nervous system and other organ systems, where they play diverse physiological roles. frontiersin.orgmdpi.com In the brain, these channels are found in both neurons and astrocytes and are implicated in processes such as neuronal excitability, astrocytic passive conductance, and neuroprotection. nih.govmdpi.commdpi.com The TWIK-1/TREK-1 heterodimer, in particular, is a key contributor to the passive conductance in astrocytes. mdpi.commdpi.com
Future research must employ cell type-specific approaches to unravel the precise functions of these channels in different neural circuits. This can be achieved through the use of conditional knockout or knockdown mouse models combined with electrophysiological recordings and behavioral analyses. researchgate.net For instance, understanding the role of astrocytic TWIK-1/TREK-1 channels in potassium homeostasis and glutamate (B1630785) release is crucial for deciphering their contribution to synaptic function and brain pathologies. mdpi.comresearchgate.net Beyond the brain, TREK-1 is expressed in the heart, smooth muscle, and other tissues, where it is involved in processes like mechanotransduction. nih.govrupress.org Investigating the cell type-specific functions in these organ systems will be vital for assessing the systemic effects of any potential therapeutic interventions targeting these channels.
Understanding the Functional Repertoires of Complex Heteromeric Channel Formations
A significant aspect of K2P channel biology is their ability to form heterodimers, which increases the diversity of potassium conductances. frontiersin.org TWIK-1 can form heterodimers not only with TREK-1 but also with other K2P channels like TREK-2, TRAAK, and members of the TASK subfamily. mdpi.com These heterodimeric channels often exhibit unique biophysical and pharmacological properties compared to their homodimeric counterparts. mdpi.comfrontiersin.org
A key future direction is to systematically characterize the functional properties of various TWIK-1-containing heterodimers. This includes understanding their specific gating mechanisms, single-channel conductances, and sensitivity to different modulators. nih.gov For example, the TWIK-1/TREK-1 heterodimer is formed via a disulfide bridge between conserved cysteine residues, and this covalent linkage is essential for its function in astrocytes. mdpi.comresearchgate.net Investigating whether similar mechanisms govern the formation and function of other TWIK-1 heterodimers is an important area of inquiry. Elucidating the functional significance of this expanded repertoire of K2P channels will provide a more comprehensive understanding of their physiological roles. researchgate.net
Development of Advanced Animal Models for Precise Functional and Mechanistic Studies
To translate the findings from in vitro studies to a physiological context, the development and use of sophisticated animal models is indispensable. While TREK-1 and TWIK-1 knockout mice have provided valuable insights, they have also yielded some conflicting results regarding the role of these channels in astrocytic passive conductance. nih.govfrontiersin.orgnih.gov These discrepancies may arise from compensatory changes in the expression of other ion channels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
